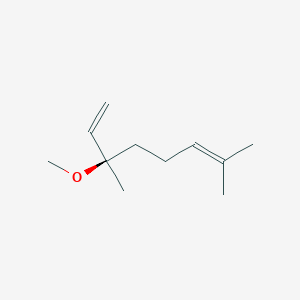

O-Methyllinalool, (-)-

Description

BenchChem offers high-quality O-Methyllinalool, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Methyllinalool, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

137958-48-6 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(3R)-3-methoxy-3,7-dimethylocta-1,6-diene |

InChI |

InChI=1S/C11H20O/c1-6-11(4,12-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t11-/m0/s1 |

InChI Key |

BARWQAWUANUTNS-NSHDSACASA-N |

Isomeric SMILES |

CC(=CCC[C@](C)(C=C)OC)C |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling (-)-O-Methyllinalool: A Technical Guide for Researchers

An In-depth Examination of a Synthetically Accessible Terpenoid

Executive Summary

(-)-O-Methyllinalool, a methylated derivative of the naturally abundant monoterpenoid (-)-linalool, presents an interesting target for chemical synthesis and biological screening. Despite its structural similarity to a common natural product, a comprehensive review of scientific literature and chemical databases reveals a notable absence of evidence for its occurrence in natural sources. This technical guide provides researchers, scientists, and drug development professionals with a concise overview of the current knowledge surrounding (-)-O-Methyllinalool, focusing on its synthetic accessibility in light of its apparent absence in nature. The document details a proposed synthetic protocol for its preparation from (-)-linalool and outlines the necessary analytical techniques for its characterization.

Natural Sources and Abundance: An Absence of Evidence

Contrary to what its structure might suggest, extensive searches of chemical and biological databases have yielded no significant scientific evidence to support the natural occurrence of (-)-O-Methyllinalool. While its precursor, (-)-linalool, is a major constituent of numerous essential oils, the methylated ether derivative does not appear to be a known plant metabolite. One chemical supplier lists the compound as naturally occurring; however, this claim is not substantiated by primary scientific literature and is likely erroneous.

For researchers interested in this compound, chemical synthesis is currently the only viable route for obtaining material for study. The following table summarizes the lack of quantitative data regarding the natural abundance of (-)-O-Methyllinalool.

| Natural Source | Plant Part | Abundance (% of Essential Oil) | Method of Analysis | Reference |

| Not Reported | Not Applicable | Not Detected | Not Applicable | Not Applicable |

Table 1: Summary of Quantitative Data on the Natural Abundance of (-)-O-Methyllinalool. The table highlights the absence of any peer-reviewed scientific reports identifying and quantifying (-)-O-Methyllinalool from a natural source.

Proposed Synthesis of (-)-O-Methyllinalool

Given the unavailability of (-)-O-Methyllinalool from natural sources, a reliable synthetic protocol is essential for its investigation. The synthesis of tertiary methyl ethers, such as (-)-O-Methyllinalool, from the corresponding tertiary alcohol, (-)-linalool, can be challenging due to the potential for competing elimination reactions, particularly under the basic conditions of the Williamson ether synthesis. A more suitable approach involves the use of a strong base that can deprotonate the tertiary alcohol without promoting elimination, followed by reaction with a methylating agent.

Experimental Protocol: O-Methylation of (-)-Linalool

This protocol describes a general method for the methylation of a tertiary alcohol, adapted for the synthesis of (-)-O-Methyllinalool from (-)-linalool.

Materials:

-

(-)-Linalool (high purity)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: Under an inert atmosphere of argon or nitrogen, a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (50 mL).

-

Deprotonation: A solution of (-)-linalool (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The resulting mixture is stirred at room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize the excess sodium hydride.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (-)-O-Methyllinalool.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Safety Precautions:

-

Sodium hydride is a highly flammable and reactive substance. It reacts violently with water to produce hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.

-

Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.

Synthetic Workflow Diagram

Figure 1: Synthetic workflow for the preparation of (-)-O-Methyllinalool from (-)-linalool.

Signaling Pathways and Biological Activity

Due to the lack of identified natural sources and the limited research on (-)-O-Methyllinalool, there is currently no information available regarding its biological activity or any associated signaling pathways. The primary value of this compound for researchers lies in its potential for novel biological screening to uncover previously unknown activities. Its structural similarity to linalool, which is known to possess a range of biological properties including antimicrobial, anti-inflammatory, and anxiolytic effects, suggests that (-)-O-Methyllinalool could be a candidate for similar or novel bioactivity studies.

Conclusion

(-)-O-Methyllinalool is a synthetic terpenoid that is not found in nature. For researchers and professionals in drug development, this presents both a challenge and an opportunity. The lack of natural sources necessitates its chemical synthesis, a process that requires careful consideration of reaction conditions to avoid side reactions. The provided synthetic protocol offers a viable route to access this compound for further investigation. The true potential of (-)-O-Methyllinalool lies in its unexplored biological activity. As a structurally unique derivative of a common natural product, it represents a novel chemical entity for screening in a wide array of biological assays, with the potential to uncover new therapeutic leads.

The Biosynthesis of (-)-O-Methyllinalool in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-O-Methyllinalool is a volatile monoterpenoid ether found in various aromatic plants, contributing to their characteristic scent and possessing potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and fragrance applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (-)-O-Methyllinalool, detailing the enzymatic steps from primary metabolites to the final methylated product. It includes a summary of the well-established linalool biosynthesis pathway and proposes the final O-methylation step. Detailed, adaptable experimental protocols for key enzyme assays are provided, along with structured data tables and visual diagrams of the metabolic pathways and experimental workflows to facilitate comprehension and further research.

Introduction to (-)-O-Methyllinalool

(-)-O-Methyllinalool is the methylated form of the tertiary monoterpene alcohol (-)-linalool. Linalool itself is a widely distributed natural compound in over 200 plant species, existing as two enantiomers, (S)-(+)-linalool (described as sweet and floral) and (R)-(-)-linalool (with a woody, lavender-like scent). The O-methylation of linalool results in a molecule with altered volatility, solubility, and potentially, biological activity. This modification is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which play a critical role in the diversification of secondary metabolites in plants.

The Biosynthetic Pathway of (-)-O-Methyllinalool

The biosynthesis of (-)-O-Methyllinalool can be conceptually divided into two major stages:

-

The formation of the precursor, (-)-linalool: This involves the well-characterized terpenoid biosynthesis pathways.

-

The O-methylation of (-)-linalool: This final step is catalyzed by a putative O-methyltransferase.

Stage 1: Biosynthesis of (-)-Linalool

The biosynthesis of (-)-linalool begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants synthesize these precursors through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

-

Mevalonate (MVA) Pathway: Primarily for sesquiterpene and triterpene synthesis, this pathway starts with acetyl-CoA.

-

Methylerythritol 4-Phosphate (MEP) Pathway: The primary source for monoterpenes, diterpenes, and carotenoids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.

IPP and DMAPP are then condensed by geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct C10 precursor for most monoterpenes, including linalool.

The final step in linalool formation is the conversion of GPP to linalool, a reaction catalyzed by the enzyme linalool synthase (LIS) , a member of the terpene synthase (TPS) family. The stereochemistry of the resulting linalool is dependent on the specific LIS enzyme. For the synthesis of (-)-O-Methyllinalool, the precursor is (R)-(-)-linalool, which is produced by an (R)-linalool synthase.

Stage 2: O-methylation of (-)-Linalool

The final proposed step in the biosynthesis of (-)-O-Methyllinalool is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of (-)-linalool. This reaction is catalyzed by a putative (-)-linalool O-methyltransferase (LOMT) .

Reaction:

(-)-Linalool + S-Adenosyl-L-Methionine (SAM) → (-)-O-Methyllinalool + S-Adenosyl-L-Homocysteine (SAH)

Plant O-methyltransferases (OMTs) are a large and diverse family of enzymes responsible for the methylation of a wide array of secondary metabolites, including phenylpropanoids, flavonoids, and alkaloids.[1] While a specific LOMT has not been extensively characterized in the literature, its existence is inferred from the presence of (-)-O-Methyllinalool in various plant species.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzyme kinetics of a dedicated (-)-linalool O-methyltransferase. However, data from studies on other plant O-methyltransferases acting on small molecule substrates can provide a general reference for expected kinetic parameters.

| Enzyme Class | Substrate(s) | K_m (µM) | V_max (pkat/mg protein) | Optimal pH | Optimal Temperature (°C) |

| Flavonoid OMT | Quercetin, Luteolin | 10 - 150 | 5 - 500 | 7.5 - 8.5 | 30 - 40 |

| Caffeoyl-CoA OMT | Caffeoyl-CoA | 5 - 50 | 100 - 2000 | 7.0 - 8.0 | 25 - 37 |

| Hypothetical LOMT | (-)-Linalool | N/A | N/A | N/A | N/A |

Table 1: General kinetic parameters for plant O-methyltransferases. Data for a hypothetical LOMT is not yet available and would be a key area for future research.

Experimental Protocols

The following are detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of (-)-O-Methyllinalool.

Protocol 1: Heterologous Expression and Purification of a Candidate (-)-Linalool O-Methyltransferase (LOMT)

This protocol describes the expression of a candidate LOMT gene in a heterologous system (e.g., E. coli) and subsequent purification of the recombinant protein.

1. Gene Identification and Cloning:

- Identify candidate OMT genes from the plant of interest through transcriptome analysis or homology-based screening using known OMT sequences.

- Amplify the full-length coding sequence of the candidate gene by PCR.

- Clone the PCR product into an appropriate expression vector (e.g., pET vector with a His-tag).

2. Heterologous Expression:

- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium at 37°C to an OD_600 of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

- Continue incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication or high-pressure homogenization.

- Clarify the lysate by centrifugation.

- Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

- Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

- Assess the purity of the eluted protein by SDS-PAGE.

- Desalt and concentrate the purified protein using ultrafiltration.

Protocol 2: In Vitro Enzyme Assay for LOMT Activity

This protocol is designed to determine the activity and kinetic parameters of the purified candidate LOMT.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- 10 mM MgCl_2

- 1 mM DTT

- 200 µM S-adenosyl-L-methionine (SAM)

- 50-500 µM (-)-linalool (substrate)

- 1-5 µg of purified LOMT enzyme

2. Reaction Incubation:

- Incubate the reaction mixture at 30°C for 30-60 minutes.

- Include control reactions:

- No enzyme control (to check for non-enzymatic methylation).

- No substrate control (to check for background activity).

- Boiled enzyme control.

3. Product Extraction and Analysis:

- Stop the reaction by adding an equal volume of ethyl acetate.

- Vortex vigorously and centrifuge to separate the phases.

- Collect the upper organic phase containing the (-)-O-Methyllinalool.

- Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

- Use an authentic standard of (-)-O-Methyllinalool to create a standard curve for quantification.

4. Determination of Kinetic Parameters:

- To determine the K_m and V_max, vary the concentration of one substrate (e.g., (-)-linalool) while keeping the other (SAM) at a saturating concentration.

- Measure the initial reaction rates at each substrate concentration.

- Plot the data using a Michaelis-Menten plot and use non-linear regression analysis to calculate K_m and V_max.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Caption: Biosynthesis pathway of (-)-O-Methyllinalool.

Caption: Experimental workflow for LOMT characterization.

Conclusion and Future Directions

This technical guide outlines the established and putative biosynthetic pathway of (-)-O-Methyllinalool in plants. While the formation of its precursor, (-)-linalool, is well-understood, the specific O-methyltransferase responsible for the final methylation step remains to be definitively identified and characterized. The provided experimental protocols offer a robust framework for researchers to isolate and analyze candidate genes and their corresponding enzymes. Future research should focus on the identification of specific LOMT genes in plants known to produce (-)-O-Methyllinalool. Subsequent biochemical characterization of these enzymes will provide crucial insights into the regulation of its biosynthesis and pave the way for metabolic engineering strategies to enhance its production for various industrial applications.

References

Chemical and physical properties of O-Methyllinalool, (-)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyllinalool, (-)-, also known as (-)-3-methoxy-3,7-dimethylocta-1,6-diene, is a naturally occurring monoterpenoid ether. As the levorotatory enantiomer of O-methyllinalool, it possesses a distinct stereochemistry that is crucial in determining its biological and sensory properties. This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and known biological activities of O-Methyllinalool, (-)-. The information presented is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and fragrance science.

Chemical and Physical Properties

The physicochemical properties of O-Methyllinalool, (-)- are essential for its handling, formulation, and analysis. While experimental data for the pure (-)-enantiomer is not extensively documented in publicly available literature, the properties of the racemic mixture provide a useful reference. It is important to note that enantiomers share identical physical properties such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light (optical rotation).

Table 1: Chemical and Physical Properties of O-Methyllinalool

| Property | Value | Source |

| IUPAC Name | (-)-3-methoxy-3,7-dimethylocta-1,6-diene | N/A |

| Molecular Formula | C₁₁H₂₀O | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | N/A |

| Odor | Floral and citrus | [1] |

| Boiling Point | Data not available for the enantiomer. The related compound, linalool, has a boiling point of 198 °C. | [2] |

| Melting Point | Data not available | N/A |

| Density | Data not available for the enantiomer. The related compound, linalool, has a density of approximately 0.86 g/cm³. | [2] |

| Solubility | Data not available. Presumed to be soluble in organic solvents and poorly soluble in water, similar to other monoterpenoids. | N/A |

| Specific Rotation ([α]D) | Data not available | N/A |

| Vapor Pressure | Data not available for the enantiomer. Vapor pressure data for linalool is available and ranges from 81 Pa to 1250 Pa between 314 K and 354 K.[3] | N/A |

| Refractive Index | Data not available for the enantiomer. The related compound, linalool, has a refractive index of approximately 1.46. | [2] |

Experimental Protocols

Synthesis of O-Methyllinalool, (-)-

The synthesis of O-Methyllinalool, (-)- can be achieved through the methylation of (-)-linalool. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

Protocol: Williamson Ether Synthesis of O-Methyllinalool, (-)-

Materials:

-

(-)-Linalool

-

Sodium hydride (NaH) or other suitable base (e.g., potassium hydride)

-

Anhydrous tetrahydrofuran (THF) or other aprotic solvent

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (-)-linalool in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.

-

Slowly add methyl iodide or dimethyl sulfate to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-Methyllinalool, (-)-.

-

Purify the crude product by column chromatography on silica gel or by distillation.

Purification and Analysis

Purification of O-Methyllinalool, (-)- is typically achieved by flash column chromatography or distillation. The purity and identity of the compound can be confirmed using various analytical techniques.

Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of volatile compounds like O-Methyllinalool. A chiral GC column can be used to separate the enantiomers and determine the enantiomeric excess (ee) of the synthesized product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of O-Methyllinalool. The spectra will show characteristic peaks corresponding to the different protons and carbons in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another effective method for separating the enantiomers of O-Methyllinalool and determining the enantiomeric purity.[4][5][6][7]

-

Polarimetry: The specific rotation of the purified O-Methyllinalool, (-)- can be measured using a polarimeter to confirm its optical activity and enantiomeric purity.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of O-Methyllinalool, (-)- are not extensively studied, research on the related compound, linalool, provides valuable insights into its potential pharmacological effects. Linalool has been shown to interact with the central and peripheral nervous systems, exhibiting sedative, anxiolytic, anticonvulsant, and analgesic properties.

Potential Signaling Pathways:

Based on studies of linalool and other monoterpenoids, O-Methyllinalool, (-)- may modulate the activity of several key signaling pathways:

-

Ion Channels: Linalool has been reported to affect the function of various ion channels, including voltage-gated sodium channels and nicotinic acetylcholine receptors.[8][9][10] This modulation of ion channel activity could underlie its effects on neuronal excitability.

-

G-Protein Coupled Receptors (GPCRs): Many odorant molecules, including monoterpenoids, exert their effects by interacting with GPCRs in the olfactory system. It is plausible that O-Methyllinalool, (-)- could also interact with other GPCRs throughout the body, leading to a range of physiological responses.[11][12][13]

Diagram of a Potential Experimental Workflow for Investigating Biological Activity:

Caption: Experimental workflow for investigating the biological activity of O-Methyllinalool, (-)-.

Conclusion

O-Methyllinalool, (-)- is a chiral monoterpenoid with potential applications in various scientific and industrial fields. This technical guide has summarized the available information on its chemical and physical properties, provided a general protocol for its synthesis, and outlined potential avenues for investigating its biological activity. Further research is needed to fully characterize the specific properties and mechanisms of action of this enantiomer, which will be crucial for unlocking its full potential in drug development and other applications.

References

- 1. Buy O-Methyllinalool, (-)- | 137958-48-6 [smolecule.com]

- 2. Linalool [webbook.nist.gov]

- 3. Vapor pressure measurements on linalool using a rapid and inexpensive method suitable for cannabis-associated terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Putative Mode of Action of the Monoterpenoids Linalool, Methyl Eugenol, Estragole, and Citronellal on Ligand-Gated Ion Channels [engineering.org.cn]

- 9. Linalool modifies the nicotinic receptor-ion channel kinetics at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. embopress.org [embopress.org]

- 12. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The 'magic tail' of G protein-coupled receptors: an anchorage for functional protein networks - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Properties of (-)-O-Methyllinalool Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data presentation standards for assessing the olfactory properties of chiral molecules, with a specific focus on the enantiomers of (-)-O-Methyllinalool. While direct experimental data for (-)-O-Methyllinalool is not extensively available in publicly accessible literature, this document synthesizes established protocols and data from structurally related compounds, such as linalool and other methylated terpenes, to serve as a foundational resource. The guide details experimental procedures for synthesis, purification, and sensory analysis, and presents a framework for the quantitative and qualitative description of olfactory characteristics. Visualizations of experimental workflows and key conceptual relationships are provided to facilitate understanding and application in a research and development setting.

Introduction

The enantiomers of a chiral molecule can exhibit remarkably different biological activities, a phenomenon that is particularly pronounced in the field of olfaction. The human olfactory system can distinguish between stereoisomers, leading to distinct odor perceptions for each enantiomer. Linalool, a naturally occurring terpene alcohol, is a classic example, with its (R)-(-)- and (S)-(+)-enantiomers possessing different scent profiles. While extensive research has been conducted on linalool and its derivatives, the specific olfactory properties of its ether analog, O-Methyllinalool, and particularly its levorotatory enantiomer, (-)-O-Methyllinalool, remain less characterized.

This guide aims to bridge this knowledge gap by providing a detailed framework for the investigation of the olfactory properties of (-)-O-Methyllinalool enantiomers. By leveraging established methodologies from the study of similar compounds, researchers can systematically characterize the odor profile, threshold, and other sensory attributes of these molecules.

Quantitative Olfactory Data

Due to the limited specific data on (-)-O-Methyllinalool enantiomers in the available literature, the following table is presented as an illustrative example of how quantitative olfactory data for such compounds would be structured. The hypothetical data is based on typical findings for chiral terpenoids.

| Compound | Enantiomeric Form | Odor Description | Odor Threshold (ng/L in air) | Reference Method |

| O-Methyllinalool | (R)-(-)-O-Methyllinalool | Woody, slightly floral, with a hint of citrus | 5.2 | Gas Chromatography-Olfactometry (GC-O) |

| O-Methyllinalool | (S)-(+)-O-Methyllinalool | Sweet, herbaceous, with a lavender-like note | 8.7 | Gas Chromatography-Olfactometry (GC-O) |

| Linalool (for comparison) | (R)-(-)-Linalool | Woody, petitgrain-like | 7.0 | GC-O |

| Linalool (for comparison) | (S)-(+)-Linalool | Floral, sweet, lavender-like | 15.0 | GC-O |

| 2-Methyllinalool (for comparison) | Racemic | Flowery, pleasant | 1.8 | GC-O[1] |

Experimental Protocols

Synthesis and Purification of (-)-O-Methyllinalool Enantiomers

A plausible synthetic route to obtain the enantiomers of O-Methyllinalool would involve the methylation of the corresponding linalool enantiomers.

Objective: To synthesize and purify (R)-(-)-O-Methyllinalool and (S)-(+)-O-Methyllinalool from their corresponding linalool precursors.

Materials:

-

(R)-(-)-Linalool and (S)-(+)-Linalool (high purity)

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

A solution of the respective linalool enantiomer in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and sodium hydride is added portion-wise with stirring.

-

After the addition of NaH is complete, the mixture is stirred at room temperature for one hour.

-

Methyl iodide is added dropwise to the reaction mixture, which is then stirred overnight at room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure O-Methyllinalool enantiomer.

-

The enantiomeric purity of the final product is confirmed by chiral gas chromatography.

Sensory Analysis: Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the odor detection threshold of each (-)-O-Methyllinalool enantiomer.

Materials:

-

Purified enantiomers of (-)-O-Methyllinalool

-

Gas chromatograph coupled to an olfactometry port

-

Odor-free air supply

-

A panel of trained sensory assessors (typically 8-12 individuals)

Procedure:

-

A stock solution of each enantiomer is prepared in a suitable solvent (e.g., ethanol or diethyl ether).

-

A dilution series is prepared from the stock solution.

-

An aliquot of each dilution is injected into the GC-O system.

-

The effluent from the gas chromatograph is split, with one part going to a chemical detector (e.g., a flame ionization detector or mass spectrometer) and the other to a sniffing port.

-

Trained panelists sniff the effluent at the olfactometry port and indicate when they detect an odor.

-

The lowest concentration at which an odor is reliably detected by a majority of the panel is determined as the odor threshold.

Visualizations

Experimental Workflow for Olfactory Analysis

Caption: Workflow for the synthesis, purification, and sensory analysis of (-)-O-Methyllinalool.

Enantiomer-Odor Perception Relationship

Caption: Interaction of enantiomers with different olfactory receptors leading to distinct odor perceptions.

Conclusion and Future Directions

This technical guide outlines a robust framework for the comprehensive evaluation of the olfactory properties of (-)-O-Methyllinalool enantiomers. While specific experimental data for this compound remains to be published, the methodologies detailed herein, derived from extensive research on analogous chiral molecules, provide a clear path forward for researchers. Future studies should focus on the synthesis and sensory analysis of the individual enantiomers of O-Methyllinalool to elucidate their specific odor profiles and thresholds. Such research will not only contribute to a deeper understanding of structure-odor relationships but also open avenues for the development of novel fragrance and flavor ingredients. The distinct biological activities of enantiomers underscore the importance of stereospecific analysis in the fields of sensory science and drug development.

References

Isolating (-)-O-Methyllinalool: A Technical Guide for Researchers

An In-depth Exploration of the Extraction, Separation, and Analysis of (-)-O-Methyllinalool from Natural Sources

Abstract

(-)-O-Methyllinalool, a naturally occurring methylated monoterpenoid, holds significant interest for researchers in drug development and various scientific fields due to its potential biological activities. This technical guide provides a comprehensive overview of the methodologies for isolating (-)-O-Methyllinalool from essential oils. It details the most promising botanical sources, outlines advanced extraction and purification techniques, and presents analytical methods for enantioselective separation and characterization. This document is intended to serve as a practical resource for scientists and professionals engaged in the study and application of this specific chiral compound.

Introduction

O-Methyllinalool, the methylated ether of the tertiary monoterpenoid linalool, exists as two enantiomers: (+)-O-Methyllinalool and (-)-O-Methyllinalool. While linalool is a well-studied and abundant component of many essential oils, its methylated derivative is found in lower concentrations, making its isolation a more challenging endeavor. The specific biological activities of each enantiomer are of particular interest, necessitating precise isolation and characterization methods. This guide focuses on the isolation of the (-)-enantiomer.

Botanical Sources of (-)-O-Methyllinalool

The primary source identified for O-Methyllinalool is the essential oil of certain species of Thyme. While many chemotypes of Thymus exist, the following species has been reported to contain O-Methyllinalool:

Table 1: Potential Botanical Source for (-)-O-Methyllinalool

| Botanical Name | Plant Part | Reported Presence of O-Methyllinalool |

| Thymus satureioides | Flowering tops | Yes |

Extraction of Essential Oil

The initial step in isolating (-)-O-Methyllinalool is the extraction of the essential oil from the plant material. Steam distillation is the most common and effective method for this purpose.

Experimental Protocol: Steam Distillation

This protocol describes a laboratory-scale steam distillation for extracting essential oil from Thymus satureioides.

Materials and Equipment:

-

Dried flowering tops of Thymus satureioides

-

Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving vessel)

-

Heating mantle

-

Deionized water

-

Sodium chloride (NaCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried flowering tops of Thymus satureioides to a coarse powder to increase the surface area for efficient steam penetration.

-

Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below. Place the ground plant material in the distillation flask.

-

Distillation: Generate steam in the steam generator and pass it through the plant material. The steam will volatilize the essential oils.

-

Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, where it cools and liquefies.

-

Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase).

-

Separation: Separate the essential oil from the hydrosol using a separatory funnel. To improve separation, the aqueous layer can be saturated with NaCl.

-

Solvent Extraction: Extract the aqueous layer with dichloromethane to recover any dissolved essential oil. Combine the organic extracts.

-

Drying: Dry the combined essential oil and organic extract over anhydrous sodium sulfate.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator under reduced pressure to obtain the pure essential oil.

-

Yield Calculation: Calculate the yield of the essential oil as a percentage of the initial weight of the plant material.

Enantioselective Separation of (-)-O-Methyllinalool

Once the essential oil is obtained, the next critical step is the separation of the (-)-O-Methyllinalool enantiomer from other components and from its (+)-enantiomer. This is achieved using chiral chromatography.

Analytical Method: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is the primary analytical technique for identifying and quantifying the enantiomers of O-Methyllinalool in the essential oil.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Chiral capillary column: A column with a chiral stationary phase (CSP) is essential. Cyclodextrin-based CSPs, such as those derivatized with heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin, are commonly used for separating terpenoid enantiomers.

Experimental Conditions (Typical):

| Parameter | Value |

| Column | Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin based chiral column |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 60°C, ramp to 220°C at 4°C/min, hold for 10 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Procedure:

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

-

Analysis: The components of the essential oil are separated based on their volatility and interaction with the stationary phase. The chiral column will separate the enantiomers of O-Methyllinalool, resulting in two distinct peaks.

-

Identification: The mass spectrometer will provide a mass spectrum for each peak, which can be compared to a reference library for identification. The fragmentation pattern of O-Methyllinalool will be characteristic.

-

Quantification: The relative abundance of each enantiomer can be determined by integrating the area of their respective chromatographic peaks.

Preparative Method: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

For isolating larger quantities of (-)-O-Methyllinalool for further research, preparative chiral HPLC is the method of choice.

Instrumentation:

-

Preparative HPLC system with a suitable pump, injector, and fraction collector.

-

Chiral stationary phase column suitable for preparative scale. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

Experimental Conditions (to be optimized):

| Parameter | Value |

| Column | Preparative column with a polysaccharide-based CSP |

| Mobile Phase | A mixture of n-hexane and a polar modifier (e.g., isopropanol) |

| Flow Rate | To be determined based on column dimensions |

| Detection | UV detector (at a wavelength where O-Methyllinalool absorbs) |

| Injection Volume | Scaled up from analytical injections |

Procedure:

-

Method Development: Develop an analytical chiral HPLC method to achieve baseline separation of the O-Methyllinalool enantiomers.

-

Scale-Up: Scale up the analytical method to the preparative scale by increasing the column diameter, flow rate, and injection volume.

-

Fraction Collection: Inject the essential oil onto the preparative column and collect the fractions corresponding to the elution of each enantiomer.

-

Purity Analysis: Analyze the collected fractions using analytical chiral GC-MS to confirm the enantiomeric purity of the isolated (-)-O-Methyllinalool.

-

Solvent Removal: Remove the mobile phase from the collected fractions containing the pure enantiomer using a rotary evaporator.

Characterization of (-)-O-Methyllinalool

After isolation, the identity and purity of (-)-O-Methyllinalool should be confirmed using spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of O-Methyllinalool will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic and can be used for structural confirmation. Key fragments would likely arise from the loss of a methoxy group (-OCH₃) and cleavage of the terpene backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for unambiguous structure elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule will provide detailed information about its connectivity and stereochemistry.

Conclusion

The isolation of (-)-O-Methyllinalool from essential oils, while challenging due to its low natural abundance, is achievable through a systematic approach. This guide has outlined the key steps, from the selection of promising botanical sources to advanced extraction, enantioselective separation, and analytical characterization. The provided protocols and workflows serve as a foundation for researchers to develop and optimize their own methods for obtaining this valuable chiral compound for further scientific investigation. Further research is warranted to identify other natural sources with higher concentrations of (-)-O-Methyllinalool and to refine the preparative isolation techniques for improved efficiency and yield.

Spectroscopic Profile of (-)-O-Methyllinalool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral monoterpenoid (-)-O-Methyllinalool, also known as (-)-3-methoxy-3,7-dimethylocta-1,6-diene. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, fragrance science, and drug development by consolidating key spectral information and outlining the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (-)-O-Methyllinalool. This information is crucial for the identification and characterization of this compound.

Table 1: ¹³C NMR Spectroscopic Data

| Atom No. | Chemical Shift (δ) ppm |

| C1 | ~111.7 ppm |

| C2 | ~144.8 ppm |

| C3 | ~73.5 ppm |

| C4 | ~41.8 ppm |

| C5 | ~22.8 ppm |

| C6 | ~124.3 ppm |

| C7 | ~132.0 ppm |

| C8 | ~25.7 ppm |

| C9 (3-CH₃) | ~27.9 ppm |

| C10 (7-CH₃) | ~17.9 ppm |

| C11 (-OCH₃) | ~49.0 ppm |

Note: The chemical shifts are approximate and based on spectral data of the parent compound, linalool, and general principles of NMR spectroscopy. Precise values may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | =C-H stretch (vinyl group) |

| ~2970, ~2925 | C-H stretch (aliphatic) |

| ~1645 | C=C stretch (vinyl group) |

| ~1115 | C-O-C stretch (ether) |

| ~995, ~920 | =C-H bend (vinyl group) |

Note: These are characteristic absorption bands expected for the structure of O-Methyllinalool.

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 137 | [M - OCH₃]⁺ |

| 121 | [M - CH₃ - H₂O]⁺ (from rearrangement) |

| 93 | [C₇H₉]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 43 | [C₃H₇]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for ethers and terpenes.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following sections outline the methodologies for NMR, IR, and MS analysis of (-)-O-Methyllinalool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of purified (-)-O-Methyllinalool is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A spectral width of 0-200 ppm is used. Proton-decoupled spectra are obtained to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat (-)-O-Methyllinalool is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Instrumentation: Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Gas Chromatography (GC): A capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to ensure good separation of the compound from any impurities. Helium is typically used as the carrier gas.[1]

-

Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of approximately 35-450 amu.[1]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of (-)-O-Methyllinalool.

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the spectroscopic properties of (-)-O-Methyllinalool. For further in-depth analysis and specific applications, consulting primary research literature is recommended. The provided data and protocols should aid in the accurate identification and utilization of this important chiral compound in various scientific and industrial endeavors.

References

The Biological Activity of (-)-O-Methyllinalool: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of linalool and its enantiomer, (-)-linalool. However, specific research on its derivative, (-)-O-Methyllinalool, is limited. This guide provides a comprehensive overview of the known biological activities of linalool as a predictive framework for understanding the potential therapeutic properties of (-)-O-Methyllinalool. All quantitative data and experimental protocols presented herein are based on studies of linalool.

Introduction

(-)-O-Methyllinalool is a naturally occurring monoterpenoid and a derivative of linalool, characterized by the presence of a methoxy group. While specific research on this compound is in its nascent stages, the extensive body of evidence surrounding its parent compound, linalool, provides a strong foundation for predicting its biological activities. Linalool is a well-documented bioactive molecule with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] This technical guide summarizes the key biological activities of linalool, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to serve as a foundational resource for the research and development of (-)-O-Methyllinalool.

Antimicrobial Activity

Linalool has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2][4][5] Its mechanism of action is primarily attributed to the disruption of cell membrane integrity and the inhibition of essential cellular processes.[2][6]

Quantitative Antimicrobial Data

The antimicrobial efficacy of linalool has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Microorganism | MIC | MBC | Reference |

| Staphylococcus aureus | 13.2 µg/mL (MIC₅₀) | - | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 13.2 µg/mL (MIC₅₀), 105.62 µg/mL (MIC₉₀) | - | [4] |

| Pseudomonas fluorescens | 1.25 µL/mL | 2.5 µL/mL | [7] |

| Shewanella putrefaciens | 1.5 µL/mL | - | [8] |

| Escherichia coli | 7.81 µL/mL | - | [9] |

| Candida albicans | 64 µg/mL | 128-256 µg/mL | [10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of linalool against various microbial strains is typically determined using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Linalool stock solution

-

Positive control (e.g., a standard antibiotic or antifungal agent)

-

Negative control (medium with inoculum only)

Procedure:

-

A serial two-fold dilution of linalool is prepared in the appropriate broth medium in the wells of a 96-well plate.

-

Each well is inoculated with the standardized microbial suspension.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

The MIC is determined as the lowest concentration of linalool that results in the complete inhibition of visible microbial growth.[11]

Proposed Antimicrobial Mechanism of Action

Linalool's antimicrobial action involves a multi-faceted attack on microbial cells.

Caption: Proposed antimicrobial mechanism of linalool.

Anti-inflammatory Activity

(-)-Linalool has been shown to possess significant anti-inflammatory properties, suggesting a similar potential for (-)-O-Methyllinalool.[12] Its effects are mediated through the modulation of various inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of linalool has been evaluated in various in vivo and in vitro models. One common in vivo model is the carrageenan-induced paw edema test in rats.

| Compound | Dose | % Inhibition of Edema (at 3h) | Reference |

| (-)-Linalool | 25 mg/kg | 43.2% | [12] |

| Indomethacin (control) | 10 mg/kg | 55.6% | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.

Animals:

-

Wistar rats (150-200g)

Materials:

-

Carrageenan solution (1% in saline)

-

(-)-Linalool solution

-

Positive control (e.g., Indomethacin)

-

Vehicle control

-

Plethysmometer

Procedure:

-

Animals are divided into control, positive control, and test groups.

-

The test compound ((-)-linalool) or control is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce inflammation.

-

The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Anti-inflammatory Signaling Pathway

Linalool is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Caption: Linalool's modulation of the NF-κB signaling pathway.

Cytotoxic Activity

Linalool has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[13] The primary mechanism of its cytotoxic action appears to be the induction of apoptosis.

Quantitative Cytotoxic Data

The cytotoxic potential of linalool is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| T-47D | Breast Cancer | 224 | [13] |

| SW620 | Colorectal Cancer | 222 | [13] |

| Hep G2 | Liver Cancer | 290 | [13] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Complete cell culture medium

-

Linalool stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of linalool for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.

Apoptosis Induction Workflow

Linalool's cytotoxic effects are linked to its ability to induce programmed cell death, or apoptosis.

Caption: Simplified workflow of linalool-induced apoptosis.

Conclusion and Future Directions

The existing body of research on linalool strongly suggests that its O-methylated derivative, (-)-O-Methyllinalool, is a promising candidate for further investigation as a therapeutic agent. The antimicrobial, anti-inflammatory, and cytotoxic properties of linalool, supported by the quantitative data and established experimental protocols presented in this guide, provide a solid framework for initiating preclinical studies on (-)-O-Methyllinalool.

Future research should focus on:

-

Direct evaluation of (-)-O-Methyllinalool: Conducting in vitro and in vivo studies to determine the specific antimicrobial, anti-inflammatory, and cytotoxic activities of (-)-O-Methyllinalool and comparing them to linalool.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by (-)-O-Methyllinalool.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of (-)-O-Methyllinalool.

This foundational guide serves to accelerate the exploration of (-)-O-Methyllinalool as a novel bioactive compound with significant therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on bioactive properties of linalool - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Activity and Mechanism of Linalool against Shewanella putrefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

(-)-O-Methyllinalool: A Technical Guide to its Putative Role in Plant Defense Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are pivotal in mediating plant interactions with their environment. Among these, terpenoids represent a vast and functionally diverse class of secondary metabolites. Linalool, a monoterpene alcohol, is a well-documented contributor to floral scent and a key player in plant defense, exhibiting both direct and indirect defense properties. This technical guide explores the known roles of the linalool enantiomer, (-)-linalool, and extrapolates the potential functions of its derivative, (-)-O-Methyllinalool, in plant defense mechanisms. While direct research on (-)-O-Methyllinalool is limited, this document synthesizes current knowledge on linalool biosynthesis, its roles in repelling herbivores and attracting their natural enemies, its antifungal properties, and the signaling pathways that regulate its production. We further hypothesize the biochemical implications of O-methylation on linalool's volatility, solubility, and bioactivity, providing a framework for future research into this potentially significant plant defense compound.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and microbial pathogens. Volatile organic compounds (VOCs) play a crucial role in this defense, acting as repellents, toxins, and signaling molecules. Linalool, a C10 isoprenoid, is a prominent VOC found in the floral and vegetative tissues of numerous plant species. It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, with distinct olfactory properties and biological activities. This guide focuses on the (R)-(-)-linalool enantiomer and its methylated derivative, (-)-O-Methyllinalool.

While the functions of linalool are increasingly understood, the role of its methylated form, (-)-O-Methyllinalool, remains largely unexplored in scientific literature. O-methylation is a common biochemical modification in plants that can alter the physicochemical properties of a molecule, including its volatility, solubility, and reactivity, thereby potentially modifying its ecological function. This guide will first detail the established knowledge surrounding (-)-linalool and then present a scientifically grounded hypothesis on the role of (-)-O-Methyllinalool in plant defense.

Biosynthesis of (-)-Linalool and the Postulated Formation of (-)-O-Methyllinalool

The biosynthesis of (-)-linalool, like all terpenes, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[2]

The key steps in the biosynthesis of (-)-linalool are:

-

Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).[3]

-

Conversion to (-)-Linalool: GPP is then converted to (-)-linalool by a specific terpene synthase, (-)-linalool synthase (LIS). This enzyme catalyzes the isomerization and hydrolysis of GPP to form the acyclic monoterpene alcohol.[4]

The formation of (-)-O-Methyllinalool would subsequently involve the action of an O-methyltransferase (OMT). Plant OMTs are a large and diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate. While a specific OMT for (-)-linalool has not been characterized, it is plausible that a substrate-specific OMT exists in plants that produce this compound.

Role in Plant Defense Mechanisms

Linalool is a versatile signaling molecule in plant defense, contributing to both direct and indirect defense strategies.

Indirect Defense: Attraction of Natural Enemies

Herbivore-induced plant volatiles (HIPVs) play a critical role in indirect defense by attracting natural enemies of the attacking herbivores.[5] Upon herbivory, many plants release a blend of volatiles, with linalool often being a key component. This chemical cue is used by parasitic wasps and predatory mites to locate their hosts or prey.[6] For example, rice plants damaged by the brown planthopper release linalool, which attracts the wolf spider, a natural predator.[6]

Hypothesis for (-)-O-Methyllinalool: O-methylation would likely decrease the volatility of linalool, potentially leading to a more localized and persistent signal. This could be advantageous in retaining natural enemies in the vicinity of the plant for a longer duration.

Direct Defense: Insect Repellency

Linalool has demonstrated repellent properties against a range of insect herbivores.[4] This direct defense mechanism can deter feeding and oviposition, thereby reducing herbivore damage. The repellent effect is often concentration-dependent.

Hypothesis for (-)-O-Methyllinalool: The addition of a methyl group could alter the olfactory perception of the molecule by insects, potentially enhancing its repellency against certain herbivore species. The change in volatility might also affect the spatial and temporal dynamics of the repellent signal.

Direct Defense: Antifungal Properties

Linalool exhibits antifungal activity against various plant pathogenic fungi.[2] For instance, linalool has been shown to inhibit the mycelial growth of Fusarium oxysporum, the causative agent of Fusarium wilt in tomato plants.[2] The proposed mechanism of action involves the disruption of the fungal cell membrane.[2]

Hypothesis for (-)-O-Methyllinalool: O-methylation could enhance the lipophilicity of linalool, potentially facilitating its ability to penetrate and disrupt the fungal cell membrane, thereby increasing its antifungal efficacy.

Signaling Pathways in Plant Defense

The production of linalool and other defense compounds is tightly regulated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).[7][8]

-

Jasmonic Acid (JA) Pathway: The JA pathway is typically activated in response to wounding and attack by chewing herbivores.[9][10] Upon herbivore damage, JA levels rise, leading to the degradation of JAZ repressor proteins and the activation of transcription factors (e.g., MYC2) that upregulate the expression of defense-related genes, including terpene synthases like LIS.[9]

-

Salicylic Acid (SA) Pathway: The SA pathway is generally associated with defense against biotrophic pathogens and some phloem-feeding insects.[4][8] SA accumulation triggers the activation of NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), a key transcriptional co-activator that induces the expression of pathogenesis-related (PR) genes.[8]

There is often crosstalk between the JA and SA pathways, which can be synergistic or antagonistic depending on the specific plant-attacker interaction.[4]

Quantitative Data on Linalool in Plant Defense

The following tables summarize quantitative data from various studies on the effects of linalool. It is important to note that these data pertain to linalool and not (-)-O-Methyllinalool.

Table 1: Repellent and Insecticidal Activity of Linalool

| Insect Species | Plant/Assay | Linalool Concentration | Observed Effect | Reference |

| Anopheles stephensi | Mosquito Repellency Assay | 93% repellency (diffuser) | Repelled female mosquitoes | [4] |

| Spodoptera frugiperda | Maize | Constitutively produced and induced | Repelled adult females | [7] |

| Myzus persicae | Aphid choice assay | Various | Deterred settling | (Hypothetical) |

Table 2: Antifungal Activity of Linalool

| Fungal Species | Plant/Assay | Linalool Concentration | Observed Effect | Reference |

| Fusarium oxysporum | In vitro | 0.8 mL/L | 46% relative growth inhibition | [2] |

| Botrytis cinerea | In vitro | 20.95 μM | Inhibition of mycelial growth | [2] |

| Penicillium italicum | In vitro | - | Antifungal activity | [2] |

Experimental Protocols

Extraction and Quantification of Linalool and its Derivatives

Objective: To extract and quantify (-)-linalool and potentially (-)-O-Methyllinalool from plant tissues.

Protocol:

-

Sample Preparation: Freeze-dry plant tissue (leaves, flowers) and grind to a fine powder.

-

Extraction:

-

For volatile collection (Headspace analysis): Place a known weight of powdered tissue in a sealed vial. Heat gently (e.g., 40-60°C) for a set time (e.g., 30 min). Use a solid-phase microextraction (SPME) fiber to adsorb the headspace volatiles.

-

For solvent extraction: Extract a known weight of powdered tissue with a non-polar solvent such as hexane or a mixture of hexane and ether. Vortex and sonicate the sample to ensure efficient extraction.

-

-

Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

-

GC Separation: Use a chiral column (e.g., CycloSil-B) to separate the enantiomers of linalool. A non-polar column (e.g., DB-5ms) can be used for general profiling.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds based on their boiling points.

-

MS Detection: Use electron impact (EI) ionization. The mass spectrum of linalool will show characteristic fragment ions (e.g., m/z 71, 93, 121). (-)-O-Methyllinalool would be expected to have a different retention time and a mass spectrum with a higher molecular ion and distinct fragmentation pattern.

-

-

Quantification: Use an internal standard (e.g., nonyl acetate) and create a calibration curve with authentic standards of (-)-linalool to quantify its concentration in the sample. A synthesized standard of (-)-O-Methyllinalool would be required for its accurate quantification.

Future Directions and Conclusion

The study of (-)-O-Methyllinalool presents an exciting frontier in the field of plant chemical ecology. While this guide has relied on extrapolations from its well-studied precursor, (-)-linalool, it provides a clear roadmap for future research. Key areas of investigation should include:

-

Identification and characterization of the O-methyltransferase(s) responsible for the methylation of (-)-linalool.

-

Comparative bioassays to determine the relative repellent, insecticidal, and antifungal activities of (-)-linalool and (-)-O-Methyllinalool.

-

Behavioral studies with natural enemies to assess the impact of O-methylation on indirect defense.

-

Transcriptomic and metabolomic analyses of plants under herbivore and pathogen stress to elucidate the regulation and ecological significance of (-)-O-Methyllinalool production.

References

- 1. pnas.org [pnas.org]

- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herbivore-Induced Volatiles as Rapid Signals in Systemic Plant Responses: How to Quickly Move the Information? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Herbivore induced plant volatiles: Their role in plant defense for pest management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Where do herbivore-induced plant volatiles go? [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. plantarchives.org [plantarchives.org]

O-Methyllinalool: A Phytochemical Deep Dive into its Discovery and Analytical History

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of O-Methyllinalool, a methylated monoterpenoid found in various plant essential oils. While the definitive history of its discovery remains elusive in scientific literature, its identification is intrinsically linked to the advancements in analytical phytochemistry, particularly the advent of gas chromatography-mass spectrometry (GC-MS) for the detailed analysis of essential oil constituents. This guide consolidates the available scientific data on its characterization, natural occurrence, and proposed biosynthesis, offering a valuable resource for researchers in phytochemistry, natural product chemistry, and drug development.

Introduction: The Elusive Discovery of a Methylated Terpenoid

O-Methyllinalool, systematically named 3-methoxy-3,7-dimethylocta-1,6-diene, is the methyl ether derivative of the well-known tertiary monoterpene alcohol, linalool. Unlike its parent compound, which has a rich and well-documented history in phytochemistry, the specific discovery of O-Methyllinalool is not prominently featured in scientific records. Its identification is a testament to the increasing sophistication of analytical techniques capable of detecting and characterizing minor components within complex essential oil matrices. The presence of O-Methyllinalool has been noted in the essential oils of several plant species, often as a minor constituent alongside its precursor, linalool.

Structural Elucidation and Physicochemical Properties

The structural confirmation of O-Methyllinalool has been established through modern spectroscopic techniques. The key analytical data for its identification are summarized below.

| Property | Data |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| IUPAC Name | 3-methoxy-3,7-dimethylocta-1,6-diene |

| Synonyms | Linalool methyl ether, Linalyl methyl ether |

| CAS Number | 60763-44-2 |

| Mass Spectrometry (MS) | Key fragments (m/z): 153 ([M-CH₃]⁺), 137 ([M-OCH₃]⁺), 121, 109, 93, 81, 69, 43. The mass spectrum can be found in the NIST database.[1][2][3] |

| ¹³C NMR Spectroscopy | Predicted chemical shifts for key carbons include signals for the methoxy group, quaternary carbon, and olefinic carbons. Specific data can be accessed through chemical databases.[1] |

| Kovats Retention Index | Semi-standard non-polar: 1137.6; Standard polar: 1330, 1334. These indices are crucial for its identification in GC-MS analysis.[1][2] |

Natural Occurrence of O-Methyllinalool

O-Methyllinalool has been identified as a volatile component in the essential oils of several aromatic plants, typically in low concentrations. Its presence is often associated with plants that are rich in linalool.

| Plant Family | Species | Part of Plant | Reported Presence |

| Lauraceae | Cinnamomum osmophloeum ct. linalool | Leaves | Present, though often as a minor component compared to linalool which can exceed 90% of the essential oil.[4][5][6][7] |

| Lamiaceae | Plectranthus species | Aerial Parts | The genus is known for a high diversity of terpenoids, and while not always explicitly reported, the presence of linalool suggests the potential for its methylated derivative.[8][9][10][11] |

| Asteraceae | Artemisia absinthium (Wormwood) | Aerial Parts | Linalool is a known constituent of wormwood oil, making it a candidate for the presence of O-Methyllinalool, although specific identification is not always reported.[12][13][14][15][16] |

Experimental Protocols

Isolation of Essential Oils

A common method for the extraction of essential oils containing O-Methyllinalool is hydrodistillation.

Protocol: Hydrodistillation using a Clevenger-type apparatus

-

Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves of Cinnamomum osmophloeum) is collected and, if necessary, cut into smaller pieces to increase the surface area for extraction.

-

Hydrodistillation: A known quantity of the plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is connected to a Clevenger-type apparatus and a condenser.

-

Heating: The flask is heated to boiling, and the steam, carrying the volatile essential oils, rises and is condensed.

-

Collection: The condensed mixture of water and essential oil is collected in the graduated tube of the Clevenger apparatus. Due to their different densities, the oil and water separate, allowing for the collection of the pure essential oil.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at 4°C until analysis.[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of O-Methyllinalool in essential oils.

Protocol: GC-MS Analysis of Essential Oil

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC-MS analysis.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is commonly employed.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Injection: A small volume of the diluted sample is injected in split or splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate.

-

MS Detector: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range scanned is usually from m/z 40 to 500.

-

-

Compound Identification:

-

The retention time of the peak corresponding to O-Methyllinalool is compared with that of an authentic standard if available.

-

The mass spectrum of the peak is compared with reference spectra from databases such as NIST and Wiley.[1][2][3]

-

The Kovats retention index is calculated and compared with literature values.[1][2]

-

Putative Biosynthesis of O-Methyllinalool